6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Description
Properties
CAS No. |
50595-07-8 |
|---|---|
Molecular Formula |
C18H14Cl2N2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
6-chloro-3-[(2-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14Cl2N2O/c19-15-6-2-1-4-12(15)9-22-10-13-8-16(20)14-5-3-7-21-17(14)18(13)23-11-22/h1-8H,9-11H2 |
InChI Key |
YQUDGSHPAMOICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoline Core
The quinoline nucleus is typically synthesized via classical methods such as:
- Skraup Synthesis: Condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and acid catalyst.
- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.
These methods provide the quinoline scaffold with the necessary substitution pattern, including the 6-chloro substituent, which can be introduced either by starting with chlorinated aniline derivatives or by electrophilic chlorination post-quinoline formation.
Formation of the Oxazine Ring
The oxazine ring is formed by cyclocondensation involving the quinoline derivative and an appropriate oxazine precursor. The key step involves nucleophilic attack and ring closure, often facilitated by:
- Reaction of the quinoline nitrogen or adjacent functional groups with a chlorobenzyl halide (e.g., 2-chlorobenzyl chloride) to introduce the benzyl substituent.
- Intramolecular cyclization under acidic or basic conditions to close the oxazine ring, typically involving the oxygen and nitrogen atoms in the heterocycle.
This step is critical for establishing the 3,4-dihydro-2H-(1,3)oxazine fused system.
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 6-chloroquinoline derivative | Skraup or Friedländer synthesis using 6-chloroaniline | 70-85 | Chlorine introduced via starting material |
| 2 | Alkylation with 2-chlorobenzyl chloride | Base (e.g., K2CO3), solvent (DMF or acetone), reflux | 65-75 | Nucleophilic substitution on quinoline nitrogen |
| 3 | Cyclocondensation to form oxazine ring | Acidic catalyst (e.g., HCl), heating | 60-70 | Intramolecular ring closure |
| 4 | Purification | Chromatography or recrystallization | — | Ensures high purity |
This sequence is representative and may vary depending on specific laboratory or industrial protocols.
Reaction Mechanism Insights
- The initial quinoline formation involves electrophilic aromatic substitution and cyclization.
- Alkylation with 2-chlorobenzyl chloride proceeds via nucleophilic attack by the quinoline nitrogen, forming a benzylated intermediate.
- The oxazine ring closure is an intramolecular nucleophilic substitution where the oxygen atom attacks the benzyl carbon, displacing a leaving group and forming the heterocyclic ring.
- Reaction conditions such as solvent polarity, temperature, and catalyst acidity significantly influence the cyclization efficiency and product yield.
Research Findings and Optimization
- Studies indicate that controlling the reaction temperature and time during cyclocondensation improves the selectivity for the desired oxazinoquinoline isomer.
- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency in the benzylation step.
- Purification techniques such as recrystallization from ethanol or chromatographic methods yield the compound with purity exceeding 98%, suitable for further biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Critical Parameters |
|---|---|---|---|---|
| Quinoline core synthesis | 6-chloroaniline, glycerol, acid catalyst | Heating, oxidizing agent | 70-85% | Chlorine substitution position |
| Benzylation | 2-chlorobenzyl chloride, base (K2CO3) | Reflux in DMF or acetone | 65-75% | Base strength, solvent choice |
| Oxazine ring formation | Acid catalyst (HCl) | Heating, controlled pH | 60-70% | Temperature, reaction time |
| Purification | Solvents for recrystallization or chromatography | Ambient to mild heating | — | Solvent purity, method |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 6 (quinoline ring) and 2' (benzyl group) serve as primary sites for nucleophilic substitution. Reactivity varies based on steric and electronic factors:
The 2-chlorobenzyl group undergoes slower substitution due to steric hindrance from the fused ring system .
Cyclization and Ring-Opening Reactions
The oxazine ring participates in acid- or base-mediated transformations:
-
Acidic Conditions (HCl/MeOH, reflux) :
Ring-opening generates a carbamate intermediate, which recyclizes to form pyrido[3,2-h]quinolin-2-one derivatives (85% yield) . -
Base-Mediated Rearrangement (K₂CO₃/DMF) :
Forms a fused pyranoquinoline system via intramolecular ether cleavage (Scheme 1 in ).
Oxidation and Reduction
Key transformations involve the dihydroquinoline moiety:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone | Aromatic quinoline core formed (100% conversion). |
| Reduction | LiAlH₄, THF | Saturation of dihydro ring to tetrahydro derivative (89% yield). |
The chlorobenzyl group remains inert under these conditions due to its electron-deficient nature .
Electrophilic Aromatic Substitution
Limited reactivity observed at the quinoline ring’s electron-deficient positions. Friedel-Crafts alkylation fails, but nitration proceeds selectively:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 8-Nitro derivative (62% yield) |
Regioselectivity driven by the oxazine ring’s electron-donating effect at position 8 .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction | Catalysts/Base | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl derivatives (e.g., 6-phenyl, 74%) . |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 6-N-alkyl/aryl amines (68–82%). |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C-Cl bond cleavage at position 6, forming a radical intermediate that dimerizes (45% yield).
Comparative Reactivity Table
The 2-chlorobenzyl substituent alters reactivity compared to analogs:
| Compound | Substituent | Hydrolysis Rate (k, h⁻¹) | Nitration Yield |
|---|---|---|---|
| Target | 2-Cl-benzyl | 0.12 ± 0.02 | 62% |
| Analog | 4-Cl-benzyl | 0.15 ± 0.03 | 58% |
| Analog | Benzyl | 0.21 ± 0.04 | 71% |
Lower hydrolysis rates in the target compound correlate with steric shielding by the ortho-chloro group .
Industrial-Scale Modifications
Continuous flow reactors optimize key reactions:
-
Amination : 90% conversion in 2h (vs. 12h batch).
-
Oxidation : 99% purity achieved via in-line MnO₂ filtration.
Scientific Research Applications
Antibacterial Properties
Research indicates that 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline exhibits moderate antibacterial activity against various bacterial strains. The mechanism of action primarily involves:
- Inhibition of Topoisomerase IV : This enzyme is crucial for bacterial DNA replication and repair. The compound's interaction with this target can lead to bacterial cell death.
- Interaction with LptA : In Gram-negative bacteria, the compound has shown limited activity through interactions with LptA, an essential protein for lipopolysaccharide transport.
Table 1: Antibacterial Activity Overview
| Bacterial Strain | Activity Level | Mechanism of Action |
|---|---|---|
| Gram-positive bacteria | Moderate | Inhibition of Topoisomerase IV |
| Gram-negative bacteria | Limited | Interaction with LptA |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved in this process are still under investigation but may include:
- Inhibition of cell cycle progression : By affecting key regulatory proteins involved in the cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
Drug Development Applications
Given its bioactive properties, 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline is being explored as a lead compound in drug development. Its potential applications include:
- Antibacterial Agents : With rising antibiotic resistance, compounds like this one are crucial for developing new antibacterial treatments.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells makes it a candidate for further research into anticancer drugs.
Synthetic Routes
The synthesis of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Combining 2-chlorobenzylamine with 6-chloroquinoline-3-carbaldehyde to form an intermediate Schiff base.
- Cyclization : Using oxidizing agents to cyclize the intermediate into the final oxazinoquinoline compound.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Morpholinopropyl substituents (e.g., compound 4m) improve solubility and may modulate kinase inhibition, as seen in other quinoline-based therapeutics .
Synthetic Efficiency: The target compound is synthesized in moderate yields (60–85%) via Mannich reactions, while derivatives like 4a–f (hydrazinyl-quinolines) achieve higher yields (70–90%) but require multi-step protocols . Eco-friendly, catalyst-free methods have been developed for 3-phenyl-oxazinoquinolines, offering >85% yields under mild conditions .
Stability and Fragmentation: 1,3-Oxazinoquinolines (e.g., target compound) exhibit lower stability under electron impact compared to 1,4-oxazinoquinolines, fragmenting via CO₂ elimination rather than CO . This impacts mass spectral characterization and storage conditions.
Metal-Binding and Anticancer Activity: The target compound’s 8-hydroxyquinoline-like scaffold facilitates Cu²⁺/Fe³⁺ chelation, a mechanism linked to reactive oxygen species (ROS) generation and selective toxicity in cancer cells . In contrast, non-chelating derivatives (e.g., NC-2) show reduced cytotoxicity, underscoring the importance of metal-binding motifs .
Biological Activity
6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline (CAS Number: 146204-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline can be represented as follows:
This compound features a unique oxazinoquinoline framework that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line. The IC50 value was found to be comparable to standard chemotherapeutic agents.
- Mechanism of Action : Flow cytometric analysis indicated that treatment with this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in MCF-7 cells. This suggests that the compound may act by disrupting normal cell cycle progression and triggering programmed cell death .
-
Comparative Studies :
- In a comparative study involving various quinoline derivatives, it was observed that compounds similar in structure to 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline also showed promising anticancer activity. These studies reinforce the hypothesis that structural modifications in quinoline derivatives can enhance their biological efficacy .
Other Biological Activities
Beyond its anticancer properties, quinoline derivatives have been reported to exhibit a range of biological activities, including:
- Antimicrobial : Several studies indicate that similar compounds possess antimicrobial properties against various pathogens .
- Antioxidant : The antioxidant potential of quinoline derivatives contributes to their therapeutic efficacy by mitigating oxidative stress in cells .
- Anti-inflammatory : Some derivatives have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline, and how are intermediates characterized?
- Methodological Answer : A common approach involves chlorination of precursor oxazinoquinoline derivatives using phosphorous oxychloride (POCl₃) in dimethylformamide (DMF), followed by substitution reactions with 2-chlorobenzyl groups. Intermediates are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, derivatives with chloro substituents are synthesized with yields ranging from 35% to 85%, with melting points monitored to assess crystallinity .
Q. How is the structural conformation of this compound validated in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and ring conformations. For structurally similar quinoline-oxazine hybrids, SC-XRD data (e.g., -factor = 0.052, mean C–C bond length = 0.002 Å) confirm non-planar geometries due to steric hindrance from the 2-chlorobenzyl group .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Methodological Answer : Broad-spectrum antibacterial assays (e.g., MIC determinations against Gram-positive/negative strains) and enzyme inhibition studies (e.g., EGFR-TK inhibition) are standard. Derivatives with chloro substituents are tested for dose-dependent activity, with IC₅₀ values compared against controls like ciprofloxacin or erlotinib .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of chlorination in oxazinoquinoline intermediates?
- Methodological Answer : Chlorination with POCl₃ at reflux temperatures (80–100°C) favors substitution at the 6-position of the quinoline ring. Solvent polarity (e.g., DMF vs. ethanol) modulates reaction rates, with DMF enhancing electrophilic aromatic substitution. Competing pathways (e.g., ring chlorination vs. side-chain reactions) are monitored via TLC and -NMR for halogenated analogs .
Q. What strategies resolve contradictions in reported melting points and yields for this compound?
- Methodological Answer : Discrepancies arise from variations in recrystallization solvents (e.g., ethanol/chloroform mixtures vs. acetonitrile) and purification methods (e.g., column chromatography vs. sublimation). Systematic optimization studies recommend gradient recrystallization (40:10 v/v ethanol/chloroform) to achieve consistent melting points (e.g., 104–243°C) and yields >70% .
Q. How do stereochemical outcomes of the dihydrooxazine ring impact biological activity?
- Methodological Answer : Conformational analysis via -NMR coupling constants and molecular modeling reveals that chair conformations of the dihydrooxazine ring enhance binding to hydrophobic enzyme pockets. Enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H column) identifies (R)-configured analogs with 2–3× higher antibacterial potency than (S)-forms .
Q. What multi-step synthesis strategies enable functionalization of the quinoline core for SAR studies?
- Methodological Answer : Sequential Ugi-azide and Cu-catalyzed cyclization reactions allow modular introduction of substituents (e.g., aryl, piperazinyl) at the 3- and 8-positions. Post-functionalization via Suzuki-Miyaura coupling or reductive amination diversifies the 2-chlorobenzyl group for structure-activity relationship (SAR) profiling .
Q. How do computational methods predict the impact of chloro substituents on pharmacokinetic properties?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects of chlorine on lipophilicity (logP) and H-bond acceptor capacity. Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier permeability, highlighting the 6-chloro group’s role in reducing CNS uptake due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
